1-Phenoxyadamantane

Description

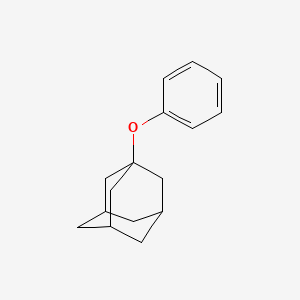

Structure

2D Structure

3D Structure

Properties

CAS No. |

38614-05-0 |

|---|---|

Molecular Formula |

C16H20O |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-phenoxyadamantane |

InChI |

InChI=1S/C16H20O/c1-2-4-15(5-3-1)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2 |

InChI Key |

BUZJEJJHMMLPDX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Phenoxyadamantane and Its Derivatives

Direct Synthesis Approaches to 1-Phenoxyadamantane

The most direct route to this compound involves the formation of an ether bond between a 1-adamantyl precursor and phenol (B47542). This is typically achieved through reactions that activate the adamantane (B196018) bridgehead position to facilitate nucleophilic attack by the phenoxide ion.

A primary method for synthesizing this compound is the reaction of 1-adamantanol with phenol. This reaction generally requires catalytic activation to proceed efficiently. A common strategy involves the in-situ conversion of 1-adamantanol into a more reactive intermediate, such as a 1-acyloxyadamantane, which then reacts with phenol. For instance, 1-adamantanol can be esterified with an acid anhydride (B1165640); the resulting 1-acyloxyadamantane is then subjected to reaction with the desired phenol. google.com

The synthesis of 1-adamantane derivatives, including this compound, is effectively catalyzed by strong acids. Concentrated sulfuric acid is a frequently used catalyst for this type of etherification. google.com The reaction is typically performed in an inert solvent, such as a linear aliphatic or cycloaliphatic hydrocarbon like n-heptane. google.com This process is generally carried out at ambient temperature, allowing for a controlled reaction. google.com

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high conversion and purity. Key parameters that can be adjusted include the choice and concentration of the catalyst, temperature, solvent, and the molar ratio of reactants.

Catalyst: While concentrated sulfuric acid is effective, other Brønsted or Lewis acids could be screened to potentially improve yields or reduce side reactions. The concentration of the acid catalyst is critical; too little may result in a slow or incomplete reaction, while too much can lead to undesired side products.

Temperature: Conducting the reaction at ambient temperature is a common starting point. google.com However, adjusting the temperature can impact the reaction rate. Modest heating might increase the rate, but excessive heat could promote dehydration or other side reactions.

Solvent: The choice of an inert, non-polar solvent like n-heptane helps to solubilize the adamantane precursor and prevent interference with the reaction. google.com The polarity and boiling point of the solvent can be varied to optimize reaction kinetics and facilitate product isolation.

Reactant Ratio: The stoichiometry of 1-adamantanol (or its activated form) to phenol can be adjusted. Using an excess of one reactant may drive the equilibrium towards the product, potentially increasing the yield. nih.gov

Reaction of 1-Adamantanol with Phenol

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be achieved by introducing functional groups to either the phenyl ring or the adamantane cage.

A straightforward strategy for synthesizing this compound derivatives with substituents on the phenyl ring is to use a correspondingly substituted phenol as the starting material. This approach allows for the incorporation of a wide variety of functional groups. The reaction proceeds under similar conditions to the synthesis of the unsubstituted parent compound, where a 1-acyloxyadamantane is reacted with a substituted phenol in the presence of an acid catalyst like concentrated sulfuric acid. google.com

The adamantane cage itself can be functionalized, either before or after the formation of the phenoxy ether linkage. The unique structure of adamantane, with four equivalent tertiary bridgehead positions and six equivalent secondary methylene positions, allows for selective chemical modifications. nih.gov

Pre-functionalization: This strategy involves using a substituted 1-adamantanol as the starting material. For example, adamantane can be oxidized to produce various adamantane polyols, which could then be selectively reacted with phenol. mdpi.com

Post-functionalization: Alternatively, the this compound molecule can be subjected to further reactions to add functional groups to the adamantane core. The synthesis of substituted adamantanes is often achieved through intermediates like radicals or carbocations. nih.gov Direct C-H functionalization methods can be employed to introduce groups at the other bridgehead positions of the cage. nih.gov For example, oxidative functionalization can introduce hydroxyl or keto groups onto the adamantane skeleton. researchgate.net

Multi-Step Synthetic Pathways for Complex Phenoxyadamantane Analogues

The construction of complex phenoxyadamantane analogues often requires multi-step synthetic sequences to introduce specific functional groups and build molecular complexity. These pathways allow for the precise installation of substituents that can modulate the physicochemical and biological properties of the final compounds.

Incorporation of Hydroxypropyl Groups

The introduction of a hydroxypropyl group to the phenoxyadamantane scaffold can be achieved through a Williamson ether synthesis. This classical method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this would typically involve the synthesis of 1-(3-hydroxypropoxy)adamantane.

A related synthesis of (3-hydroxyadamantan-1-yl)methanols has been reported, which involves the nitroxylation of adamantan-1-ylmethanols followed by reduction. researchgate.net This highlights that multi-step sequences are common for introducing hydroxyl functionalities to the adamantane core.

Quaternization Reactions of Phenoxy-Adamantane Systems

Quaternization of nitrogen-containing phenoxy-adamantane derivatives is a key transformation for introducing a permanent positive charge, which can be important for biological applications. While direct examples of quaternization on a phenoxy-adamantane system were not found in the searched literature, the quaternization of pyridine derivatives with haloadamantanes provides a strong analogous model. osti.gov

The reaction of 1-bromoadamantane or 1-iodoadamantane with pyridine and its derivatives leads to the formation of N-(1-adamantyl)pyridinium salts. This reaction proceeds via an SN1-type mechanism, where the bulky adamantyl group facilitates the formation of a stable tertiary carbocation. The reaction is typically carried out in a sealed tube at elevated temperatures. It has been noted that 1-chloroadamantane is generally unreactive under these conditions.

The quaternization of vinyl and alkynyl pyridine derivatives has been shown to be an effective method for creating reagents for bioconjugation. nih.gov This suggests that the introduction of a quaternized nitrogen moiety can significantly alter the reactivity and utility of the parent molecule. The quaternization of poly(4-vinyl pyridine) with activated alkyl halides has also been studied, demonstrating that quantitative quaternization can be achieved under mild conditions. researchgate.net

General Principles of Adamantane Derivatization Reactions

The derivatization of the adamantane scaffold is governed by several key principles, including the choice of catalyst, the nature of the solvent, and the reaction temperature and pressure. These factors can significantly influence the efficiency, selectivity, and outcome of the functionalization reactions.

Catalyst Selection and Role in Adamantane Functionalization

The choice of catalyst is crucial in directing the functionalization of the adamantane core, particularly for C-H activation strategies. Photoredox catalysis has emerged as a powerful tool for the direct functionalization of adamantane's strong C-H bonds. chemrxiv.org Dual catalyst systems, often employing an iridium-based photosensitizer in combination with a hydrogen atom transfer (HAT) catalyst, have shown remarkable chemoselectivity for the tertiary C-H bonds of adamantane.

Different photocatalytic systems can lead to varying degrees of regioselectivity. For instance, a quinuclidine-based HAT catalyst can provide high selectivity for the tertiary position of adamantane. nih.gov In contrast, other catalyst systems may exhibit lower regioselectivity. The selection of the appropriate catalyst can also enable the use of a wide range of coupling partners, including electron-deficient alkenes. chemrxiv.org Lewis acids are also commonly employed as catalysts in adamantane chemistry, particularly for Friedel-Crafts type reactions.

| Catalyst System | Reaction Type | Key Features | Yield Range | Regioselectivity (3°:2°) |

|---|---|---|---|---|

| Ir(dF(CF3)ppy)2(dtbbpy)PF6 / Quinuclidine-based HAT catalyst | C-H Alkylation | High chemoselectivity for strong C-H bonds | 60-94% | High (>20:1) |

| Decatungstate Photocatalyst | C-H Alkylation | Less selective for adamantane C-H bonds | Moderate | Low |

| Benzophenone (UV activation) | C-H Alkylation | Stoichiometric hydrogen atom abstractor | 40-65% | Selective for 1-position |

| AlCl3 | Alkylation | Lewis acid catalyst for Friedel-Crafts type reactions | Variable | Generally at bridgehead positions |

| HY Zeolite | Alkylation | Solid acid catalyst | Up to 88.7% | Dependent on reaction conditions |

Solvent Effects and Reaction Medium Optimization

The reaction medium plays a significant role in adamantane derivatization, influencing both reaction rates and product distributions. In the synthesis of 1,2-disubstituted adamantane derivatives, the choice of solvent can heavily impact the product distribution. nih.gov For example, in acid-catalyzed rearrangements, using a methanol (B129727)/water mixture can favor the formation of a diol, while an acetonitrile/water mixture can lead to the formation of an acetamide via a Ritter-type reaction. nih.gov

Solvent choice is also critical in preventing side reactions. For instance, attempts to introduce a nitrogen functionality into an adamantane precursor using in situ generated hydrazoic acid failed due to the reaction of the solvent with the intermediate 1-adamantyl carbocation. nih.gov In the context of quaternization reactions, the solvent can influence the reaction rate and the solubility of the resulting salts.

| Reaction | Solvent | Effect on Outcome |

|---|---|---|

| Acid-catalyzed rearrangement of a protoadamantane derivative | 3:1 MeOH:H2O | Major product is the diol. |

| Acid-catalyzed rearrangement of a protoadamantane derivative | 2:1 CH3CN:H2O | Major product is the acetamide (Ritter reaction). |

| Wurtz coupling for 1,2-methanoadamantane synthesis | Toluene | Optimal for achieving the desired product. |

| Introduction of nitrogen functionality via HN3 | Not specified | Solvent reaction with intermediate carbocation led to side products. |

Temperature and Pressure Influence on Reaction Efficiency

Temperature and pressure are critical parameters that can be manipulated to control the efficiency and outcome of adamantane derivatization reactions. In the synthesis of high-density endothermic fuels from adamantane derivatives, alkylation reactions are often carried out in an autoclave at elevated temperatures (120-140 °C) and pressures (5-20 atm). researchgate.net These conditions are necessary to achieve high conversion and selectivity.

The carbonylation of adamantane is another reaction where temperature and pressure play a crucial role. While some methods require high pressures of carbon monoxide, others have been optimized to proceed at atmospheric pressure, albeit with potentially lower yields or longer reaction times. The thermal cracking of alkyl-adamantane fuels is studied at high temperatures (up to 575 °C) and pressures (4 MPa) to evaluate their performance. researchgate.net The non-catalytic bromination of adamantane is also influenced by temperature, with boiling bromine favoring monosubstitution. rsc.org

| Reaction | Temperature | Pressure | Effect on Efficiency |

|---|---|---|---|

| Alkylation of 1,3-dimethyl adamantane | 120-140 °C | 5-20 atm | High yield of the target product. |

| Thermal cracking of hexyl-substituted 1,3-dimethyl adamantane | 575 °C | 4 MPa | Evaluation of heat sink and coke deposition. |

| Carbonylation of adamantane | Room Temperature to 80 °C | 1-70 atm | Yield and conversion are highly dependent on conditions. |

| Non-catalytic bromination of adamantane | Boiling Bromine | Atmospheric | Favors monosubstitution at the 1-position. |

Reaction with Nitrobenzene Derivatives

The synthesis of adamantane derivatives through reaction with nitrobenzene compounds is a notable method for creating novel molecular structures. This process generally involves the reaction of an adamantane derivative with a nitrobenzene derivative in the presence of a basic catalyst.

The reaction conditions for this transformation can be varied. The reaction temperature typically ranges from 25 to 180°C, with a preferred range of 60 to 120°C. The reaction can be carried out under a pressure of 0.1 to 10 MPa, more commonly at pressures from normal atmospheric pressure up to 1 MPa. The duration of the reaction is generally between 0.5 and 48 hours, with a more typical timeframe of 1 to 10 hours. google.com

A variety of basic catalysts can be employed to facilitate this reaction. These include, but are not limited to, potassium carbonate, sodium carbonate, sodium hydroxide, potassium hydroxide, sodium hydride, potassium hydride, sodium phosphate, sodium methoxide, potassium tert-butoxide, sodamide, N,N-dimethylaniline, pyridine, and triethylamine. google.com

The reaction can be performed with or without a solvent. When a solvent is utilized, several options are available, such as cyclohexane, heptane, benzene (B151609), toluene, dimethylformamide (DMF), dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and diethyl ether. These solvents may be used individually or in combination. google.com

Table 1: Reaction Conditions for the Synthesis of Adamantane Derivatives with Nitrobenzene Derivatives

| Parameter | Range | Preferred Range |

| Temperature | 25-180°C | 60-120°C |

| Pressure | 0.1-10 MPa | Normal Pressure - 1 MPa |

| Time | 0.5-48 hours | 1-10 hours |

Table 2: Catalysts and Solvents for the Reaction of Adamantane Derivatives with Nitrobenzene Derivatives

| Category | Examples |

| Basic Catalysts | Potassium carbonate, Sodium carbonate, Sodium hydroxide, Potassium hydroxide, Sodium hydride, Potassium hydride, Sodium phosphate, Sodium methoxide, Potassium tert-butoxide, Sodamide, N,N-dimethylaniline, Pyridine, Triethylamine |

| Solvents | Cyclohexane, Heptane, Benzene, Toluene, DMF, DMAc, DMSO, THF, Diethyl ether |

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of 1-Phenoxyadamantane relies on the synergistic interpretation of data from various sophisticated spectroscopic methods. These techniques probe the molecule in distinct ways, offering complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H-NMR spectrum of this compound reveals distinct signals corresponding to the protons of the adamantyl cage and the phenyl ring. The adamantyl protons, due to the cage's high symmetry, exhibit characteristic chemical shifts. The protons on the carbons adjacent to the ether linkage are expected to be the most deshielded within the adamantane (B196018) framework. The protons of the phenyl group typically appear in the aromatic region of the spectrum (around 7.0-8.0 ppm). The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the proton count of the molecule.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons (Phenyl) |

| Data not available | Data not available | Data not available | Adamantyl Protons |

| Data not available | Data not available | Data not available | Adamantyl Protons |

| Data not available | Data not available | Data not available | Adamantyl Protons |

Note: Specific experimental data for chemical shifts, multiplicities, and integrations are not publicly available in the searched resources. The table structure is provided as a template for expected data.

The ¹³C-NMR spectrum provides a count of the unique carbon environments within this compound. Due to the molecule's symmetry, several carbon atoms in the adamantyl cage are chemically equivalent and thus give rise to a smaller number of signals than the total number of carbons. The carbon atom of the adamantyl cage directly bonded to the oxygen atom (C1) is significantly deshielded and appears at a characteristic downfield chemical shift. The carbons of the phenyl ring also produce distinct signals in the aromatic region of the ¹³C-NMR spectrum. A study on adamantane derivatives suggests that the influence of polar groups on the chemical shifts of the adamantane carbons is a "through-the-bonds" interaction rsc.org.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | C1 (Adamantyl) |

| Data not available | Adamantyl Carbons |

| Data not available | Adamantyl Carbons |

| Data not available | Adamantyl Carbons |

| Data not available | C-O (Phenyl) |

| Data not available | Aromatic Carbons (Phenyl) |

| Data not available | Aromatic Carbons (Phenyl) |

| Data not available | Aromatic Carbons (Phenyl) |

Note: Specific experimental data for chemical shifts are not publicly available in the searched resources. The table structure is provided as a template for expected data.

While no specific data for fluorinated derivatives of this compound were found, ¹⁹F-NMR spectroscopy would be an invaluable tool for their characterization. The ¹⁹F nucleus is highly sensitive in NMR experiments, and its chemical shifts are very responsive to the electronic environment thermofisher.combiophysics.org. This technique would allow for the unambiguous identification and quantification of fluorinated analogs, providing insights into the effects of fluorine substitution on the electronic structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. A prominent feature would be the C-O-C stretching vibrations of the ether linkage. Additionally, the spectrum would display absorptions corresponding to the C-H bonds of the adamantyl cage (both sp³ C-H) and the phenyl ring (sp² C-H), as well as the characteristic C=C stretching vibrations of the aromatic ring. The spectrum of adamantane itself shows characteristic absorptions for its C-H and C-C bonds, which would be expected to be present, with some shifts, in the spectrum of this compound nist.gov.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Data not available | C-H stretch (sp³) | Adamantyl |

| Data not available | C-H stretch (sp²) | Phenyl |

| Data not available | C=C stretch | Aromatic Ring |

| Data not available | C-O-C stretch | Ether |

Note: Specific experimental data for IR absorption frequencies are not publicly available in the searched resources. The table structure is provided as a template for expected data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses of fragments from the parent ion. A prominent fragmentation pathway would likely involve the cleavage of the ether bond, leading to the formation of an adamantyl cation and a phenoxy radical, or a phenyl cation and an adamantyloxy radical. The adamantyl cation is particularly stable and would be expected to be a significant peak in the spectrum. The mass spectrum of adamantane itself shows a prominent molecular ion and a characteristic fragmentation pattern nist.gov.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| Data not available | [C₁₆H₂₀O]⁺ (Molecular Ion) |

| Data not available | [C₁₀H₁₅]⁺ (Adamantyl cation) |

| Data not available | [C₆H₅O]⁺ (Phenoxy cation) |

| Data not available | [C₆H₅]⁺ (Phenyl cation) |

Note: Specific experimental data for m/z values are not publicly available in the searched resources. The table structure is provided as a template for expected fragmentation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation.

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structure for this compound. The absence of a CSD entry indicates that the single-crystal X-ray diffraction data for this compound has not been publicly archived.

Without experimental crystallographic data, a definitive table of bond lengths and angles for this compound cannot be constructed.

Conformational Analysis of the Adamantane-Phenoxy Linkage

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility arises from the rotation around the C-O-C linkage connecting the bulky adamantane cage and the planar phenyl group.

A thorough review of scientific literature did not uncover any specific computational or experimental studies focused on the conformational analysis of this compound. Such an analysis would typically involve:

Computational Modeling: Using quantum mechanical or molecular mechanics methods to calculate the potential energy surface as a function of the relevant dihedral angles. This would identify the lowest energy (most stable) conformations and the energy barriers to rotation between them.

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the conformational dynamics in solution, sometimes allowing for the estimation of rotational barriers.

In the absence of such studies, a data table detailing the preferred dihedral angles, energy barriers, and relative populations of different conformers for this compound cannot be provided. The steric hindrance between the adamantyl group and the ortho-hydrogens of the phenyl ring would likely impose significant restrictions on the rotational freedom around the ether linkage, favoring specific conformations. However, without dedicated research, any discussion of these preferences remains speculative.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group of 1-phenoxyadamantane is an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. minia.edu.egmasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The ether oxygen atom is an activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack. masterorganicchemistry.com

The general mechanism for EAS involves two steps: masterorganicchemistry.com

Attack by the Aromatic Ring: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. This is the slow, rate-determining step. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The ether group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the oxygen atom. This is due to the resonance stabilization of the arenium ion intermediate, where the positive charge can be delocalized onto the oxygen atom when the electrophile adds to the ortho or para positions.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) to the ring, typically using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. mt.comlibretexts.org

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. sigmaaldrich.combuchler-gmbh.com

Radical Reactions and Stability Considerations

The adamantane (B196018) cage can participate in radical reactions. The 1-adamantyl radical is a tertiary bridgehead radical that exhibits notable stability. ontosight.ai This stability is attributed to the rigid, cage-like structure of adamantane, which provides a symmetrical framework. ontosight.ai However, there is some debate regarding its stability relative to other tertiary radicals like the t-butyl radical. Some studies suggest the 1-adamantyl radical is of similar or slightly lower stability than the t-butyl radical, which can adopt a more planar geometry. cdnsciencepub.comrsc.org The inability of the bridgehead radical to become planar leads to some destabilization. rsc.orgmasterorganicchemistry.com

Radical reactions involving this compound could be initiated by thermal or photochemical means, often in the presence of a radical initiator. nih.gov These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For example, a radical initiator could abstract a hydrogen atom from the adamantane cage, although the bridgehead position is generally less reactive towards hydrogen abstraction than other positions.

Oxidation and Reduction Chemistry

The oxidation of this compound can occur at either the adamantane moiety or the phenoxy ring, depending on the oxidizing agent and reaction conditions. Oxidation of the adamantane cage can lead to the formation of adamantanol derivatives. chemicalbook.com For instance, the oxidation of adamantane itself with ozone on silica (B1680970) gel can yield 1-adamantanol. lookchem.com

The phenoxy group can also be subject to oxidation, potentially leading to ring-opening or the formation of quinone-like structures, although this would likely require harsh conditions.

Reduction of the phenoxy ring in this compound would require significant energy input, such as catalytic hydrogenation under high pressure and temperature, to overcome the aromatic stability. The adamantane cage itself is a saturated hydrocarbon and is generally resistant to reduction. However, if the phenoxy ring were to contain reducible functional groups (e.g., a nitro group introduced via electrophilic substitution), these could be selectively reduced. For example, a nitro group can be reduced to an amino group.

Ring-Opening and Ring-Closing Metathesis Reactions

Ring-opening metathesis (ROM) and ring-closing metathesis (RCM) are powerful reactions for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. harvard.eduorganic-chemistry.org These reactions are generally not applicable to the adamantane cage of this compound itself, as the adamantane structure is a saturated, polycyclic alkane and lacks the necessary alkene functional groups for metathesis to occur.

However, if this compound were to be functionalized with appropriate diene side chains, intramolecular RCM could be envisioned to form new cyclic structures appended to the adamantane or phenoxy core. wikipedia.org Similarly, the phenoxy ring is aromatic and does not typically participate in standard olefin metathesis. Aromatic ring-opening metathesis (ArROM) is a more specialized and less common reaction that can cleave aromatic rings under specific catalytic conditions. chemrxiv.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. youtube.com

An analysis of the electronic structure of 1-phenoxyadamantane would reveal how the electron density is distributed across the molecule. This is crucial for understanding the interplay between the electron-rich phenyl ring and the aliphatic adamantane (B196018) cage. Methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) would be used to quantify the nature of the chemical bonds.

Key areas of investigation would include:

The C-O-C ether linkage: Calculations would characterize the nature of the covalent bonds connecting the adamantyl and phenyl groups. This includes analyzing the bond order, hybridization, and polarity.

Charge Distribution: Mulliken or Natural Population Analysis (NPA) would be used to calculate the partial atomic charges on each atom. This would likely show a negative partial charge on the oxygen atom and variations in charge across the aromatic ring due to the ether linkage, while the adamantane cage would exhibit a different, less polarized charge distribution.

Aromaticity: The aromatic character of the phenyl ring would be confirmed through metrics like the Nucleus-Independent Chemical Shift (NICS), ensuring the phenoxy group retains its aromaticity upon bonding to the adamantane moiety.

Predicting the most stable three-dimensional arrangement of atoms is a primary goal of computational chemistry. youtube.compennylane.ai Geometry optimization is an iterative process that minimizes the total energy of the molecule with respect to the positions of its nuclei, thereby locating its equilibrium geometry on the potential energy surface. q-chem.com For this compound, this process would be performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.net

The optimized geometry would provide precise data on bond lengths, bond angles, and dihedral angles. A frequency calculation is typically performed following optimization to confirm that the structure is a true energy minimum, characterized by the absence of imaginary frequencies. rowansci.com

Below is a hypothetical data table representing the kind of structural parameters that would be obtained from a geometry optimization of this compound. The values are illustrative and based on standard bond lengths for similar chemical environments.

| Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length | C(adamantyl)-O | 1.43 Å |

| Bond Length | O-C(phenyl) | 1.36 Å |

| Bond Angle | C(adamantyl)-O-C(phenyl) | 118.5° |

| Dihedral Angle | C-C-O-C | ~60° |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For this compound, FMO analysis would involve:

Visualization and Localization: Plotting the HOMO and LUMO would likely show that the HOMO is primarily localized on the electron-rich phenoxy group, specifically the oxygen atom and the aromatic π-system. The LUMO would likely be localized on the antibonding π* orbitals of the phenyl ring.

Energy Calculation: The energies of the HOMO, LUMO, and the resulting energy gap would be calculated. A larger gap suggests higher stability and lower reactivity.

Reactivity Prediction: The nature and location of these orbitals would be used to predict how this compound might react. For instance, an electrophilic attack would be predicted to occur at the sites of high HOMO density (the phenoxy ring), while a nucleophilic attack would target sites of high LUMO density.

This table illustrates the type of data generated from an FMO analysis. The energy values are representative examples for a molecule of this type.

| Orbital | Hypothetical Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.2 eV | Phenoxy group (π-system and oxygen lone pairs) |

| LUMO | -0.5 eV | Phenyl ring (π* orbitals) |

| HOMO-LUMO Gap | 5.7 eV | - |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations introduce temperature and time to explore the dynamic behavior of a molecule. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. chapman.edu

For this compound, MD simulations would be crucial for exploring its conformational space, particularly the rotation around the C(adamantyl)-O-C(phenyl) bonds. Although the adamantane cage is rigid, the phenoxy group can rotate. An MD simulation would reveal:

Rotational Barriers: The energy barriers associated with the rotation of the phenyl group relative to the adamantane cage.

Preferential Conformations: The simulation would identify the most populated (lowest energy) dihedral angles and conformational states at a given temperature.

Solvent Effects: By including explicit solvent molecules in the simulation box, one could study how the solvent influences the conformational preferences and dynamics of this compound.

The results could be visualized by plotting the potential energy as a function of the key dihedral angle, identifying local and global minima corresponding to stable conformers.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction coordinate. ucsb.edu Locating and characterizing the TS is essential for understanding reaction kinetics. rowansci.commcmaster.ca Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find these structures.

For a hypothetical reaction involving this compound (e.g., electrophilic substitution on the phenyl ring), computational methods would be used to:

Locate the TS Geometry: Optimize the structure of the transition state.

Verify the TS: Perform a frequency calculation on the TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). rowansci.com

Calculate Activation Energy: The activation energy (ΔG‡) of the reaction is calculated as the difference in free energy between the transition state and the reactants. rsc.org This value is critical for predicting the reaction rate.

The data below represents what a computational study would report for a hypothetical reaction step involving this compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| ΔE‡ | Electronic Activation Energy | 25.5 kcal/mol |

| ΔG‡ | Gibbs Free Energy of Activation | 26.2 kcal/mol |

| νi | Imaginary Frequency | -450 cm⁻¹ |

Energy Profile Determination

The determination of a reaction's energy profile is a cornerstone of computational chemistry, providing critical insights into the kinetics and thermodynamics of a chemical transformation. An energy profile, also known as a reaction coordinate diagram, maps the potential energy of a system as it evolves from reactants to products through a transition state.

While specific DFT studies detailing the reaction energy profiles for this compound are not prevalent in publicly accessible literature, the methodology is well-established. For a hypothetical reaction, such as the cleavage of the ether bond, the calculated energies would provide a quantitative measure of the bond's stability and the conditions required for its transformation.

Table 1: Hypothetical Energy Profile for Ether Cleavage of this compound Note: The following data is illustrative and not derived from actual experimental or computational results.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + HBr) | 0.0 | Optimized ground state of starting materials |

| Transition State | +25.0 | Highest energy point on the reaction coordinate |

| Products (1-Bromoadamantane + Phenol) | -5.0 | Optimized ground state of the final products |

| Calculated Parameter | Value (kcal/mol) | Significance |

| Activation Energy (Ea) | +25.0 | Kinetic barrier to reaction |

| Reaction Energy (ΔE) | -5.0 | Thermodynamic favorability (exothermic) |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of novel compounds. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgeasychair.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's bonds. github.io After optimizing the molecule's geometry, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net These calculated frequencies often include a systematic error due to approximations in the theory and the neglect of anharmonicity, and are therefore commonly scaled by an empirical factor to improve agreement with experimental data. rsc.org For this compound, key predicted vibrations would include C-H stretching from the adamantyl cage, C-O-C ether stretching, and various modes from the phenyl group. msu.edu

Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound Note: These are estimated values based on typical frequency ranges for the functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Phenyl C-H | Aromatic C-H Stretch | 3100-3000 |

| Adamantyl C-H | sp³ C-H Stretch | 2950-2850 |

| Phenyl C=C | Aromatic Ring Stretch | 1600-1450 |

| Adamantyl CH₂ | Scissoring (Bending) | ~1450 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1260-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, the isotropic shielding constant for each atom is computed. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org Such calculations can help assign peaks in an experimental spectrum and distinguish between different isomers or conformers.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges and substituent effects.

| Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Adamantyl C1 (Bridgehead, O-linked) | - | ~75-80 |

| Adamantyl CH (Other Bridgehead) | ~2.1 | ~35-40 |

| Adamantyl CH₂ (Adjacent to C1) | ~2.2 | ~40-45 |

| Adamantyl CH₂ (Remote) | ~1.7 | ~30-35 |

| Phenyl C1 (O-linked) | - | ~155-160 |

| Phenyl C2/C6 (ortho) | ~6.9 | ~115-120 |

| Phenyl C3/C5 (meta) | ~7.3 | ~125-130 |

| Phenyl C4 (para) | ~7.0 | ~120-125 |

In Silico Screening and Library Design of Adamantane Derivatives

The rigid, lipophilic, and three-dimensional nature of the adamantane cage makes it a highly attractive scaffold in medicinal chemistry and drug design. nih.govmdpi.com In silico (computer-aided) methods are instrumental in exploring the vast chemical space of adamantane derivatives to identify promising candidates for specific biological targets.

Library Design: The process begins with the design of a virtual compound library. This library is a collection of digital molecules based on a common core, in this case, the adamantane scaffold. Derivatives are generated by computationally adding various substituents at different positions on the cage. For a library based on this compound, variations could include substitutions on the phenyl ring or the addition of functional groups to the adamantane structure itself. The goal is to create a diverse set of molecules with a range of physicochemical properties. easychair.org

Pharmacophore Modeling and Virtual Screening: A key technique in in silico screening is pharmacophore modeling. A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. nih.govarxiv.org Once a pharmacophore model is established based on known active ligands, the designed adamantane library can be rapidly screened to filter for molecules that match the model. nih.gov This process, known as virtual screening, significantly narrows down the number of compounds for further investigation.

Docking and Scoring: Compounds that pass the pharmacophore screen are then subjected to molecular docking simulations. Docking algorithms predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, typically expressed as a binding energy or score. This allows for the ranking of compounds based on their predicted affinity for the target.

ADMET Prediction: An essential step in modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties based on a molecule's structure, helping to eliminate candidates that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.gov

Table 4: Key Stages in the In Silico Design and Screening of an Adamantane Derivative Library

| Stage | Description | Key Computational Tools | Desired Outcome |

| Scaffold Selection | The adamantane core is chosen for its favorable properties (rigidity, lipophilicity). | Chemical Informatics Software | A defined core structure for the library. |

| Library Enumeration | A large, diverse set of virtual derivatives is generated by adding various R-groups. | Library Generation Software (e.g., RDKit, ChemAxon) | A virtual library of thousands of candidate molecules. |

| Pharmacophore Screening | The library is filtered to find molecules matching a 3D pharmacophore model of the target. | MOE, LigandScout, Phase | A smaller, focused set of compounds with the required features for binding. |

| Molecular Docking | Each candidate is docked into the active site of the target protein to predict binding mode and affinity. | AutoDock, Glide, GOLD | A ranked list of compounds based on predicted binding energy. |

| ADMET Prediction | Physicochemical and pharmacokinetic properties (e.g., solubility, permeability, toxicity) are calculated. | ADMET Predictor, QikProp, SwissADME | Identification of lead candidates with promising drug-like properties. |

In-Depth Analysis of this compound in Materials Science and Polymer Chemistry

Current research on adamantane-containing epoxy resins primarily centers on more complex, functionalized adamantane structures. For instance, studies have detailed the synthesis and characterization of epoxy monomers such as 1,3-bis(4-(N,N-diglycidylamino)phenoxy)adamantane (AdaEP). researchgate.netresearchgate.net This diepoxide monomer, derived from 1,3-dihydroxyadamantane, is designed to be a fundamental building block of a polymer network, not an additive.

Due to the strict requirement to focus solely on the chemical compound “this compound,” and the absence of specific research data for this particular molecule in the requested applications, it is not possible to provide a detailed, data-driven article that adheres to the specified outline. Extrapolating findings from other adamantane derivatives would not be scientifically accurate or specific to this compound.

Further research and publication in the scientific community would be necessary to populate the detailed sections and subsections requested in the user's outline for this compound.

Applications in Materials Science and Polymer Chemistry

Advanced Polymer Synthesis and Characterization

Design of High-Performance Thermosets

High-performance thermosets are a class of polymers that, once cured, form a highly cross-linked, three-dimensional network, making them infusible and insoluble. google.comnih.gov This network structure provides excellent thermal stability, chemical resistance, and mechanical strength, which are critical for applications in aerospace, electronics, and automotive industries. researchgate.netsemanticscholar.orgresearchgate.netacs.org The introduction of adamantane (B196018) units, particularly through derivatives of 1-phenoxyadamantane, into thermosetting resins is a key strategy for enhancing these properties.

A notable example is the synthesis of the epoxy monomer 1,3-bis(4-(N,N-diglycidylamino)phenoxy)adamantane (AdaEP) . google.com This molecule incorporates the this compound structure as its core. The synthesis involves the reaction of 1,3-adamantanediol (B44800) with p-fluoronitrobenzene, followed by the reduction of the nitro groups to amines, and subsequent reaction with epichlorohydrin (B41342) to introduce the reactive epoxy groups.

When cured with an anhydride (B1165640) curing agent like 4-methylhexahydrophthalic anhydride (MHHPA), the resulting thermoset exhibits exceptional properties due to the rigid adamantane core and the high crosslinking density. google.com Research has shown that such thermosets possess high thermal stability, with a 5% weight loss temperature (Td5) exceeding 300°C, and a high glass transition temperature (Tg) of over 200°C. google.com The incorporation of the bulky adamantane structure also leads to a high storage modulus, which is a measure of the material's stiffness, exceeding 3.2 GPa. google.com Furthermore, the adamantane moiety contributes to a lower dielectric constant, a crucial property for microelectronic applications. The AdaEP/MHHPA resin, for instance, displays a low dielectric constant of 3.4 at 1 MHz. google.com

The table below summarizes the key properties of the high-performance thermoset derived from the this compound-based epoxy monomer, AdaEP.

| Property | Value | Reference |

| 5% Weight Loss Temperature (Td5) | > 300°C | google.com |

| Glass Transition Temperature (Tg) | > 200°C | google.com |

| Storage Modulus | > 3.2 GPa | google.com |

| Dielectric Constant (at 1 MHz) | 3.4 | google.com |

Kinetics of Thermal Polymerization of Adamantane-Based Monomers

The study of polymerization kinetics is essential for understanding and controlling the curing process of thermosetting resins. mdpi.comresearchgate.netmdpi.com The thermal polymerization of adamantane-based monomers, such as dicyanate esters and epoxy resins, often exhibits complex kinetics due to the transition from a kinetically controlled to a diffusion-controlled regime as the polymer network forms and vitrifies. researchgate.netrsc.org

For adamantane-based dicyanate esters, studies have shown that the polymerization can be described as a quasi-single-step, auto-catalytic process in the initial, kinetically controlled stage. rsc.org As the reaction progresses, the increasing viscosity and the formation of a rigid network hinder the mobility of the reactive species, causing the reaction to become diffusion-controlled. researchgate.net The rigid adamantane structure can promote an earlier transition to this diffusion-controlled regime compared to more flexible monomers. rsc.org

In the case of the this compound-based epoxy resin, AdaEP, the curing process with MHHPA is a thermally stimulated polymerization that occurs in the liquid state. google.com The kinetics of such epoxy-amine or epoxy-anhydride systems are influenced by factors such as temperature, the chemical nature of the reactants, and the evolving physical state of the system. mdpi.com The heat released during the exothermic curing reaction can be monitored by techniques like Differential Scanning Calorimetry (DSC) to study the reaction kinetics. researchgate.netsemanticscholar.org The high reactivity of the epoxy groups in AdaEP, coupled with the rigid adamantane core, contributes to the formation of a highly cross-linked and thermally stable network upon curing. google.com

The table below outlines the typical stages and characteristics of the thermal polymerization of adamantane-based thermosetting monomers.

| Polymerization Stage | Controlling Factor | Kinetic Characteristics |

| Initial Stage | Chemical Kinetics | Auto-catalytic, reaction rate is dependent on temperature and concentration of reactive species. |

| Later Stage | Diffusion | Reaction rate slows down as it becomes limited by the mobility of reactants within the vitrifying polymer network. |

Applications in Composite Materials

Composite materials, which consist of a matrix material reinforced with fibers or particles, offer superior properties compared to monolithic materials, such as high strength-to-weight ratios and stiffness. mdpi.combibliotekanauki.plresearchgate.net

Polymer Matrix Composites

Polymer matrix composites (PMCs) utilize a polymer as the matrix to bind together the reinforcing phase. researchgate.netresearchgate.net The properties of the PMC are determined by the properties of both the matrix and the reinforcement, as well as the interface between them. High-performance thermosets are often used as matrix materials in advanced composites for demanding applications. nih.govresearchgate.netmdpi.com

Thermosets derived from this compound-based monomers, such as the AdaEP epoxy resin, are excellent candidates for use as matrix materials in high-performance PMCs. google.com The inherent high thermal stability, high glass transition temperature, and high modulus of these resins can translate to composites with enhanced performance characteristics. google.comacs.orgresearchgate.net The rigid adamantane-containing network can effectively transfer stress from the matrix to the reinforcing fibers (such as carbon or glass fibers), leading to a composite with superior mechanical properties. acs.org The low dielectric constant of these resins also makes them attractive for use in electronic-grade composites, such as those used for printed circuit boards. psu.edu

The potential advantages of using a this compound-based thermoset as a matrix in a polymer composite are summarized below.

| Potential Advantage | Underlying Reason |

| Enhanced Thermal Stability | The inherent thermal stability of the adamantane cage and the highly cross-linked network. acs.orggoogle.com |

| High Mechanical Strength and Stiffness | The rigidity of the adamantane structure enhances the modulus of the matrix, allowing for efficient stress transfer to the reinforcement. google.com |

| Improved Dielectric Performance | The low polarizability of the adamantane hydrocarbon structure contributes to a lower dielectric constant. google.compsu.edu |

Nanomaterials and Nanotechnology Integration

Nanotechnology involves the manipulation of matter on an atomic and molecular scale, with at least one dimension sized from 1 to 100 nanometers. researchgate.net Integrating nanomaterials into polymers can lead to nanocomposites with dramatically improved properties. Adamantane's well-defined, rigid structure makes it an ideal molecular building block in nanotechnology.

Adamantane derivatives have been used to create novel nanocomposites. For instance, transition-metal adamantane carboxylate salts can be thermally decomposed to form transition-metal oxide nanoparticles supported on a carbon framework derived from the adamantane cage. google.com This method provides a route to catalytic nanocomposites. Furthermore, dendritic polymers based on adamantane have been used to prepare polymer/layered silicate (B1173343) nanocomposites, where the adamantane core acts as a branching point.

The this compound moiety can be envisioned as a key component in the design of advanced nanomaterials. For example, polymers containing this compound could be used as matrices for dispersing nanofillers like carbon nanotubes, graphene, or nanoclays. The rigid adamantane structure could influence the polymer-nanofiller interface, potentially leading to enhanced load transfer and improved mechanical and thermal properties of the nanocomposite. The unique shape and size of the adamantane unit can also be exploited to create polymers that self-assemble into ordered nanostructures, a key area of interest in nanotechnology.

Applications in Catalysis and Chemical Transformations

Role as Ligands in Transition Metal Catalysis

The efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinated to the metal center. Ligands dictate the catalyst's stability, solubility, and the steric and electronic environment of the active site, which in turn controls its activity and selectivity. nih.gov The adamantyl moiety is a highly desirable component in ligand design due to its significant steric bulk, which is often compared to that of a tert-butyl group but with greater rigidity and a defined three-dimensional profile. uq.edu.auresearchgate.net This bulk can be crucial for creating a specific coordination sphere around a metal, promoting certain reaction pathways while hindering others, and enhancing catalyst stability by preventing undesirable aggregation or decomposition pathways. nih.govd-nb.info

While direct catalytic applications featuring 1-phenoxyadamantane as a ligand are not extensively documented, the principles of using adamantane-containing ligands are well-established. For instance, N-heterocyclic carbenes (NHCs) and phosphine (B1218219) ligands incorporating adamantyl groups are prominent in catalysis. uq.edu.au The di(1-adamantyl) NHC, first reported in its crystalline form by Arduengo, is a testament to the stabilizing effect of the adamantyl group. uq.edu.au Similarly, adamantyl-containing phosphines are used to generate active and robust catalysts for cross-coupling reactions. uq.edu.au The phenoxy group, on the other hand, can act as a hemilabile coordinating group or can be functionalized to introduce additional donor atoms, creating multidentate ligands. nsfc.gov.cn

The combination of these two motifs in this compound derivatives offers potential for creating novel ligand architectures. For example, derivatives like 1,3-bis(4-aminophenoxy)adamantane serve as precursors for functional materials such as polyimides, demonstrating that complex structures with multiple phenoxy linkages to an adamantane (B196018) core are synthetically accessible. acs.orgacs.org Such diamino compounds can be used to synthesize more complex ligands, including Schiff bases or other multidentate systems for coordination with transition metals. chembk.commdpi.com

| Ligand Type | Adamantane Moiety | Metal | Catalytic Application | Reference(s) |

| N-Heterocyclic Carbene (NHC) | Di(1-adamantyl)imidazol-2-ylidene | Ruthenium | Olefin Metathesis | uq.edu.aunih.gov |

| Phosphine | Di(1-adamantyl)phosphinite | Palladium | Carbonylation | uq.edu.au |

| 1,2,3-Triazol-5-ylidene | 1-Adamantyl | Palladium | Hiyama Coupling | uq.edu.au |

| PTA Ammonium Salts | 1,3,5-Triaza-7-phosphaadamantane | Copper(I) | Azide-Alkyne Cycloaddition | mdpi.com |

Use in Organic Catalysis and Organocatalysis

Organocatalysis is a branch of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. researchgate.netresearchgate.net These catalysts operate through various activation modes, commonly involving the formation of transient covalent intermediates like enamines or iminium ions, or through non-covalent interactions such as hydrogen bonding. researchgate.netacs.org The structure of the organocatalyst is paramount to its effectiveness and its ability to induce stereoselectivity.

The adamantane framework has been successfully incorporated into a variety of organocatalysts. researchgate.net Its rigid and bulky nature is exploited to create well-defined chiral environments, leading to high levels of enantioselectivity in asymmetric reactions. For example, diphenylprolinol silyl (B83357) ethers bearing adamantyl groups have been reviewed as effective organocatalysts. researchgate.net In another instance, (S)-1-adamantyl phenylthiophosphonic acid, a P-stereogenic Brønsted acid, has been synthesized and evaluated for its organocatalytic potential. mdpi.com

Although this compound itself is not typically employed as an organocatalyst, its components are relevant to the field. The phenoxy group is a key feature in many reactions involving organocatalysts. For instance, the enantioselective synthesis of tertiary silyl ethers has been achieved through the reaction of silanes with phenols, catalyzed by chiral imidodiphosphorimidate (IDPi) catalysts. acs.org Furthermore, the organocatalytic preparation of α-chiral phenoxy ethers, which are common motifs in biologically active molecules, highlights the importance of controlling reactions involving the phenoxide nucleophile. nih.gov A switchable rotaxane-based organocatalyst has been developed incorporating a 1-adamantyl group on a triazole ring, demonstrating the utility of the adamantane moiety in sophisticated catalyst design. acs.org The fusion of the sterically demanding adamantane cage with the electronically tunable phenoxy group in a single molecule like this compound presents an interesting, though underexplored, scaffold for the design of new organocatalytic systems.

| Organocatalyst Type | Key Structural Feature | Reaction Type | Reference(s) |

| Brønsted Acid | 1-Adamantyl P-stereogenic phosphonothioic acid | General Organocatalysis | mdpi.com |

| Silyl Ether | Diphenylprolinol silyl ether with adamantyl group | Domino Michael/Aldol Reactions | researchgate.net |

| Imidodiphosphorimidate (IDPi) | Chiral Brønsted acid (used with phenols) | Silyl Ether Formation | acs.org |

| Rotaxane-based Catalyst | 1-Adamantyl group on triazole ring | Asymmetric Michael Addition | acs.org |

Catalytic Oxidation and Functionalization of Hydrocarbons

The selective oxidation and functionalization of hydrocarbons, particularly at unactivated C(sp³)–H bonds, is a major goal in synthetic chemistry, aiming to convert abundant feedstocks into valuable chemicals. nsfc.gov.cn Adamantane is frequently used as a benchmark substrate in this field because its C–H bonds are strong and its rigid structure allows for a clear analysis of regioselectivity between its secondary (CH₂) and tertiary (CH) positions. academie-sciences.fr

Various catalytic systems have been developed for the oxidation of adamantane, often employing transition metal complexes or metal-free approaches. nsfc.gov.cnacademie-sciences.fr For example, systems using vanadium derivatives with pyrazine-2-carboxylic acid as a co-catalyst effectively oxidize alkanes with hydrogen peroxide. academie-sciences.fr Another approach involves quinone-catalyzed oxidations, where quinone derivatives act as organic redox mediators, often in conjunction with metal co-catalysts or other methods to regenerate the active quinone species. nih.gov These systems can facilitate electron transfer to activate molecular oxygen or other oxidants for the oxidation of C-H bonds. nsfc.gov.cnnih.gov

In this context, this compound would primarily be considered a substrate rather than a catalyst. The presence of the electron-withdrawing phenoxy group can influence the reactivity of the C–H bonds on the adamantane cage. It can deactivate the cage towards electrophilic attack and direct functionalization reactions. The study of how this substituent affects the regioselectivity of oxidation at different positions on the adamantane core provides valuable insight into the electronic effects governing C–H activation mechanisms.

| Catalyst System | Oxidant | Substrate | Key Findings | Reference(s) |

| Vanadium compound + Pyrazine-2-carboxylic acid | H₂O₂ | Alkanes (e.g., Adamantane) | Generates alkyl hydroperoxides, alcohols, and ketones. | academie-sciences.fr |

| Quinone + Copper(II) acetate | O₂ / Light | Alkanes | Photo-excited quinone abstracts H-atom; forms alkyl hydroperoxide. | academie-sciences.fr |

| Ruthenium porphyrins | Heteroaromatic N-oxides | Aromatics | Selective formation of quinones from phenolic precursors. | acs.org |

| NHPI + Co-catalyst | O₂ | Hydrocarbons | Radical chain reaction via phthalimide-N-oxyl (PINO) radical. | nsfc.gov.cn |

Support for Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are the cornerstone of many industrial chemical processes due to their ease of separation and recyclability. acs.org The performance of these catalysts often depends on the support material, which disperses and stabilizes the active catalytic species (e.g., metal nanoparticles) and can influence the catalytic reaction through its own physical and chemical properties, such as porosity, surface area, and surface chemistry. acs.org

Covalent Organic Frameworks (COFs) have emerged as a promising class of materials for use as catalyst supports. acs.orgnih.govmdpi.com These are crystalline porous polymers with well-defined structures and tunable functionalities. The rigid, well-defined, and three-dimensional nature of the adamantane molecule makes it an ideal building block (or "strut") for constructing robust 3D COFs. rsc.orgresearchgate.net

A notable example is an adamantane-based COF synthesized by the Sonogashira coupling of tetrakis-1,3,5,7-(4′-iodophenyl)adamantane with 4,4′-diethynylbiphenyl. rsc.orgresearchgate.net This process creates a stable, bimodal porous network. This COF was successfully used as a support for palladium (Pd) and gold (Au) nanoparticles. rsc.org The resulting metal-loaded COFs demonstrated excellent activity and stability as recyclable catalysts in the hydrogenation of nitrostyrene. rsc.org The adamantane-based framework provides a high surface area and a defined porous environment that effectively stabilizes the metal nanoparticles, preventing their aggregation and enhancing their catalytic performance compared to conventional supports like activated carbon. rsc.org This application demonstrates the significant potential of functionalized adamantane scaffolds, such as this compound derivatives, as precursors for advanced, high-performance heterogeneous catalyst supports.

| Support Material | Active Metal | Building Blocks | Reaction Catalyzed | Key Advantage | Reference(s) |

| Adamantane-based COF | Pd, Au | Tetrakis(4'-iodophenyl)adamantane + 4,4'-Diethynylbiphenyl | Hydrogenation of nitrostyrene | Stable, recyclable, enhanced activity vs. carbon support. | rsc.orgresearchgate.net |

Structure Activity Relationships Sar in Biological Systems Non Human and Non Clinical Focus

Investigation of Molecular Interactions with Biological Targets

The biological activity of 1-phenoxyadamantane is predicated on its ability to interact with specific biological targets. The adamantane (B196018) core primarily facilitates hydrophobic interactions, acting as a lipophilic "anchor" that can position the functional phenoxy group within a target's binding site.

Trypanothione (B104310) reductase (TR) is an essential enzyme for the survival of trypanosomatid parasites, making it a key target for antitrypanosomal drug discovery. acs.orgnih.gov This enzyme is absent in mammalian hosts, offering a pathway for selective toxicity. nih.gov The large, hydrophobic active site of TR can accommodate bulky molecules, and adamantane-containing compounds have been investigated as potential inhibitors. nih.govjrespharm.com

Research has shown that adamantane derivatives can inhibit enzymes within the trypanothione metabolic pathway. For instance, a compound featuring an adamantane moiety was identified as a non-competitive inhibitor of Trypanosoma brucei trypanothione synthetase (TryS). nih.gov Furthermore, gold(I) complexes bearing thioadamantane ligands have demonstrated potent inhibition of TR, with IC₅₀ values correlating with their activity against promastigote forms of Leishmania. acs.org In these cases, the adamantane group's lipophilicity is crucial for occupying hydrophobic pockets within the enzyme's active site.

While direct enzymatic inhibition data for this compound against TR is not extensively documented, the SAR of related compounds suggests the adamantane cage would anchor the molecule in a hydrophobic region of the enzyme. The phenoxy group could then form additional interactions, such as pi-stacking with aromatic residues, potentially enhancing binding affinity. The ether linkage provides rotational flexibility, allowing the phenyl ring to adopt an optimal orientation within the binding site.

Table 1: Inhibitory Activity of Adamantane-Related Compounds on Trypanothione Reductase (TR)

This table presents data for illustrative adamantane-containing compounds to demonstrate the scaffold's potential, as specific data for this compound is not available.

| Compound Type | Target Organism | Target Enzyme | Activity (IC₅₀) | Citation |

|---|---|---|---|---|

| Gold(I) Thioadamantane Complexes | Leishmania spp. | TR | Micromolar range | acs.org |

| Adamantane-singleton | T. brucei | TryS | - | nih.gov |

Sigma Receptor Affinity: Sigma (σ) receptors, classified as σ₁ and σ₂, are intracellular chaperone proteins involved in numerous cellular processes. wikipedia.orgnih.gov They are recognized as targets for various therapeutic areas. The typical pharmacophore for sigma receptor ligands includes two hydrophobic regions and a basic nitrogen atom. nih.gov Adamantane derivatives, particularly adamantane phenylalkylamines, have been synthesized and evaluated for their binding affinity to sigma receptors. nih.gov

In these studies, the adamantane cage serves as one of the requisite lipophilic domains. For example, compound 4a (1-methyl-4-(3-(4-(alpha-(1-tricyclo[3.3.1.1(3,7)]decyl)phenylmethyl)phenyl)propyl)piperazine) showed high affinity for both σ₁ and σ₂ receptors. nih.gov The bulky adamantyl group contributes significantly to the lipophilicity and steric profile necessary for receptor binding.

This compound itself lacks the basic nitrogen atom typically required for high-affinity sigma receptor binding. However, its rigid, lipophilic structure, comprising both the adamantane and phenyl moieties, could allow for lower-affinity interactions. Its potential activity would depend on its ability to occupy the hydrophobic regions of the sigma receptor binding sites without the canonical charge interaction.

Melatoninergic Activity: Melatonin receptors (MT1 and MT2) are G-protein coupled receptors that regulate circadian rhythms. While some research has explored adamantane derivatives in various neurological contexts, specific and detailed findings on the melatoninergic activity of this compound or closely related analogs are not prominent in the literature. uoa.grnih.gov The development of adamantane-based amides for melatoninergic activity has been noted as an area of research, but specific SAR data is sparse. uoa.gr

Table 2: Sigma Receptor Binding Affinities of Representative Adamantane Phenylalkylamines

Data for related compounds illustrating the role of the adamantane scaffold in sigma receptor binding.

| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | Citation |

|---|---|---|---|

| 4a | 1.8 | 1.3 | nih.gov |

| 4c | 22.7 | 10.3 | nih.gov |

| 4d | 10.8 | 6.4 | nih.gov |

| 4e | 14.8 | 2.9 | nih.gov |

The disruption of protein-protein interactions (PPIs) is a challenging but important goal in chemical biology. The well-defined, rigid, and globular structure of the adamantane cage makes it an attractive scaffold for designing PPI inhibitors. ontosight.aipensoft.net It can mimic hydrophobic "hot spot" residues, such as leucine (B10760876) or valine, at the interface of two proteins.

Studies on adamantane derivatives have shown their potential as modulators of PPIs. ontosight.ai For example, adamantane-containing compounds have been designed to inhibit the p37 major envelope protein of poxviruses, which is essential for viral packaging and spread—a process dependent on protein interactions. researchgate.net In another context, molecular modeling of adamantane derivatives binding to the Hepatitis C Virus (HCV) p7 ion channel revealed that the adamantane cage engages in hydrophobic interactions, while functional groups can form specific cation-π or hydrogen bonds with aromatic residues like phenylalanine and tryptophan. plos.org

For this compound, the adamantyl moiety could serve to disrupt hydrophobic patches at a protein-protein interface. The attached phenoxy group could provide further specificity through π-stacking or other non-covalent interactions with aromatic amino acid side chains at the interface, potentially leading to a more effective disruption of the target PPI.

Antimicrobial and Antiparasitic Activities

The lipophilic nature of the adamantane core is known to enhance the ability of molecules to penetrate cell membranes, a property that is advantageous for antimicrobial and antiparasitic agents.

Adamantane derivatives have demonstrated significant potential as antitrypanosomal agents. researchgate.net The incorporation of the adamantane cage into various chemical scaffolds has led to compounds with potent activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. researchgate.netnih.gov

The mechanism often involves the inhibition of crucial parasite-specific enzymes, such as those in the trypanothione pathway. nih.gov SAR studies on adamantane-based guanylhydrazones and thiazoles have shown that the lipophilic adamantyl group is a key contributor to their trypanocidal effects. researchgate.net The activity of these compounds is often measured by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) against the parasite. For instance, certain 1,3-thiazole derivatives bearing a 4-(1-adamantyl)phenyl moiety exhibit trypanocidal activity in the sub-micromolar range (IC₅₀ = 0.42 µM). researchgate.net The bulky adamantane group is thought to enhance binding to parasitic enzymes and/or disrupt membrane integrity. The addition of a phenoxy group to the adamantane scaffold in this compound would further increase its lipophilicity, which could enhance its membrane-disrupting capabilities or its ability to access intracellular parasitic targets.

The adamantane scaffold has also been explored for the development of agents against Mycobacterium tuberculosis. researchgate.net While data on this compound specifically is limited, related structures have shown promise. For example, thiosemicarbazones, a class of compounds with known antitubercular properties, can be hybridized with an adamantane moiety. researchgate.net

In one study, adamantane derivatives featuring a diarylmethane pharmacophore were identified as warranting further investigation as potential antitubercular agents. researchgate.net The lipophilicity imparted by the adamantane cage is believed to be crucial for penetrating the complex, lipid-rich cell wall of Mycobacterium tuberculosis. The phenoxy group of this compound could modulate this lipophilicity and introduce potential electronic interactions, influencing the molecule's ability to cross the mycobacterial cell envelope and interact with intracellular targets.

Antiviral Activity

The adamantane cage is a key pharmacophore in antiviral drug discovery, a legacy that began with the development of aminoadamantanes like amantadine (B194251) and rimantadine (B1662185) for influenza A. mdpi.comnih.gov The biological activity of adamantane derivatives is linked to their distinct physicochemical properties, including lipophilicity, conformational rigidity, and metabolic stability, which facilitate interactions with viral targets. researchgate.net Research has expanded to a wide range of adamantane derivatives, exploring their efficacy against various viruses in non-human and in vitro systems.

For instance, adamantane-pyrazole derivatives have been investigated for their activity against the Foot-and-Mouth Disease Virus (FMDV), a significant pathogen in livestock. ekb.eg In studies using baby hamster kidney (BHK-21) cells infected with FMDV, certain diaryl pyrazole (B372694) derivatives (compounds 6a-c in the cited study) demonstrated a therapeutic index of 30. ekb.eg These compounds also conferred 100% protection in a baby mouse model, showcasing their potential as effective antiviral agents against FMDV. ekb.eg The mechanism of action for many adamantane-based antivirals, particularly against influenza, involves blocking the M2 proton ion channel, which disrupts viral replication. mdpi.com However, derivatives can be engineered to target other viral components; molecular docking studies suggest that the adamantane-pyrazole compounds may act as inhibitors of the FMDV 3C protease. ekb.eg

The antiviral spectrum of adamantane derivatives is not limited to animal viruses. Certain novel 1,4-pentadien-3-one (B1670793) derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have shown good inhibitory activities against the Tobacco Mosaic Virus (TMV), a plant pathogen that causes significant crop loss. unesp.br This highlights the broad utility of the adamantane scaffold in developing virucides for agricultural applications.

| Compound Type | Target Virus | System | Activity Metric | Finding | Reference |

| Adamantane-pyrazole derivatives | Foot-and-Mouth Disease Virus (FMDV) | BHK-21 Cells | IC50 | Showed promising antiviral activity with a therapeutic index of 30. | ekb.eg |

| Adamantane-pyrazole derivatives | Foot-and-Mouth Disease Virus (FMDV) | Baby Mice | Protective Dose | 40-50 µg/ml achieved 100% protection. | ekb.eg |

| 1,4-Pentadien-3-one with 1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | In vivo (Plant) | EC50 | Compound 8f had an EC50 of 135.56 mg/L, superior to ribavirin. | unesp.br |

| Glycyl-rimantadine | Influenza A (H3N2) | Cell Culture | Inhibition | Exhibited high antiviral activity with low cytotoxicity. | mdpi.com |

Antineoplastic and Antiproliferative Potencies

The lipophilic and rigid nature of the adamantane moiety has been exploited to enhance the antiproliferative activity of various chemical scaffolds. The adamantane group can improve cellular uptake and modulate the mechanism of action of platinum complexes and other cytotoxic agents. nih.gov